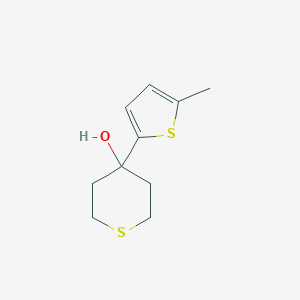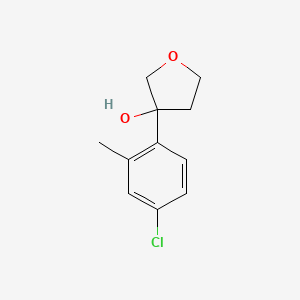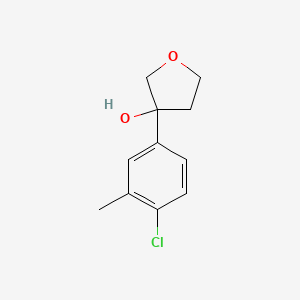![molecular formula C12H13F3O2S B8078055 4-[3-(Trifluoromethoxy)phenyl]thian-4-ol](/img/structure/B8078055.png)
4-[3-(Trifluoromethoxy)phenyl]thian-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “4-[3-(Trifluoromethoxy)phenyl]thian-4-ol” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to the scientific community.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-[3-(Trifluoromethoxy)phenyl]thian-4-ol involves specific synthetic routes and reaction conditions. These methods typically include a series of chemical reactions that transform starting materials into the desired compound. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs while ensuring the quality and consistency of the product. Industrial production methods often include the use of specialized equipment and techniques to handle large quantities of chemicals safely and effectively.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethoxy)phenyl]thian-4-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of new chemical bonds.
Reduction: This reaction involves the gain of electrons, which can lead to the breaking of chemical bonds.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in a variety of products depending on the substituents involved.
Scientific Research Applications
4-[3-(Trifluoromethoxy)phenyl]thian-4-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and processes to study its reactivity and properties.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a therapeutic agent.
Medicine: The compound is studied for its potential use in the treatment of various diseases and medical conditions.
Industry: this compound is used in industrial processes and applications, including the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethoxy)phenyl]thian-4-ol involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
4-[3-(Trifluoromethoxy)phenyl]thian-4-ol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but they can differ in their reactivity, biological activity, and applications. Some similar compounds include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
These compounds may have similar chemical structures but can exhibit different behaviors in chemical reactions and biological systems.
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]thian-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2S/c13-12(14,15)17-10-3-1-2-9(8-10)11(16)4-6-18-7-5-11/h1-3,8,16H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJISFIZCAVLEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C2=CC(=CC=C2)OC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(C2=CC(=CC=C2)OC(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
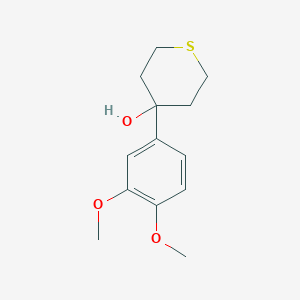
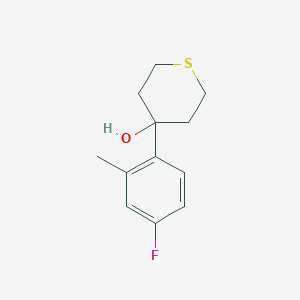
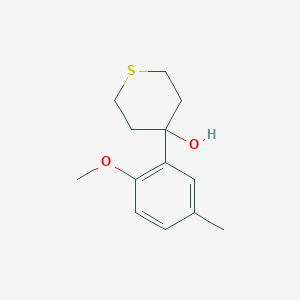
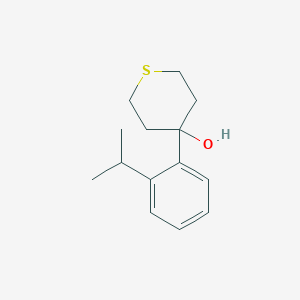
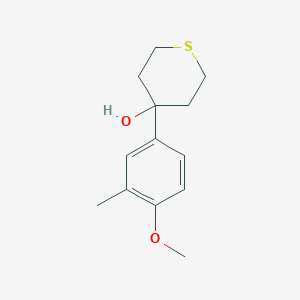
![4-[4-(2-Methylpropyl)phenyl]thian-4-ol](/img/structure/B8078026.png)
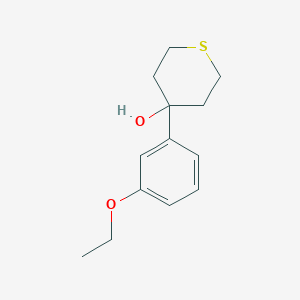
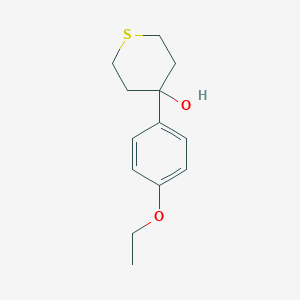
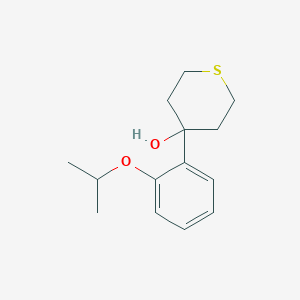
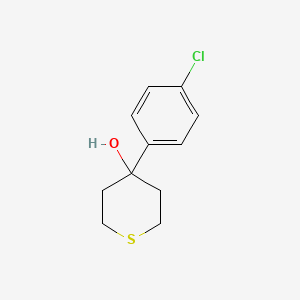
![4-[2-(Trifluoromethyl)phenyl]thian-4-ol](/img/structure/B8078053.png)
